

YKL-05-099 Application Notes for Mouse Models of Inflammation

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Compound of Interest

Compound Name: YKL-05-099

Cat. No.: B15605874

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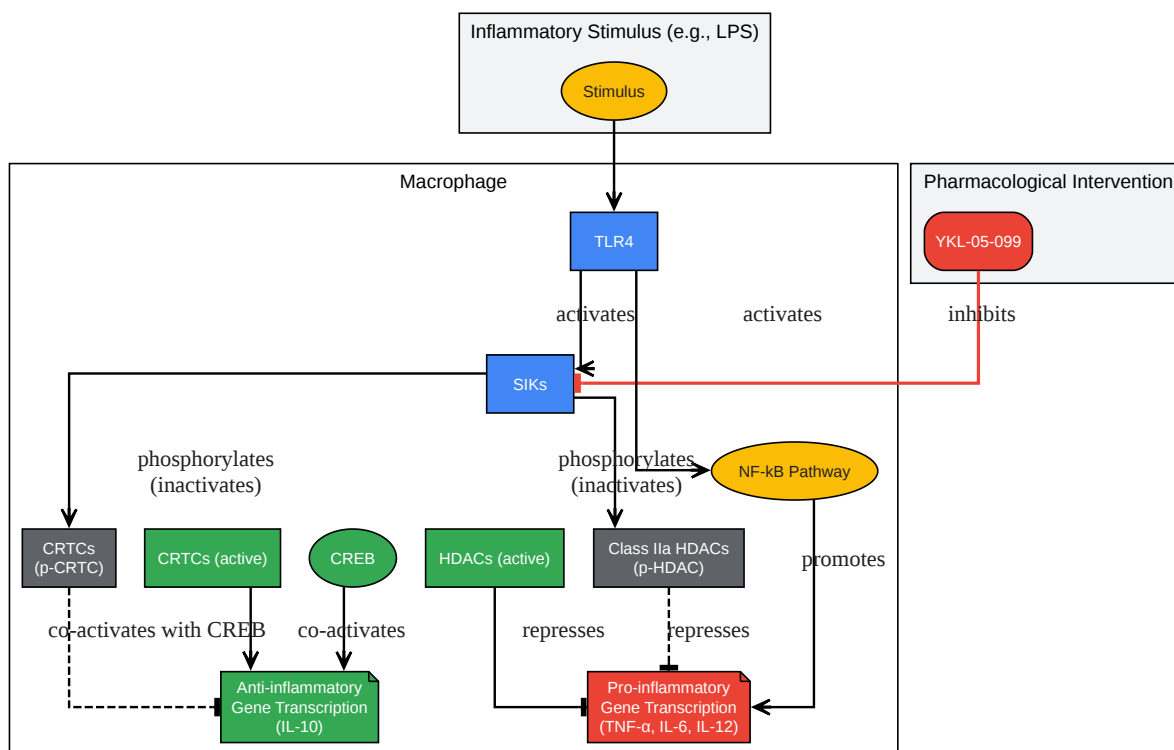
For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-05-099 is a potent, small-molecule pan-inhibitor of Salt-Inducible Kinases (SIKs), with IC₅₀ values of approximately 10 nM, 40 nM, and 30 nM for SIK1, SIK2, and SIK3, respectively. [1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses. By inhibiting SIKs, **YKL-05-099** modulates the production of both pro- and anti-inflammatory cytokines, making it a valuable tool for studying inflammation and a potential therapeutic agent for inflammatory diseases. These application notes provide a comprehensive overview of **YKL-05-099** dosage and administration in various mouse models of inflammation, along with detailed experimental protocols.

Mechanism of Action

YKL-05-099 exerts its anti-inflammatory effects by inhibiting the kinase activity of SIKs. This inhibition leads to the modulation of downstream signaling pathways that control the expression of inflammatory genes. A key mechanism involves the regulation of transcription factors such as CREB-regulated transcription coactivators (CRTC) and Class IIa histone deacetylases (HDACs). SIK inhibition leads to the dephosphorylation and nuclear translocation of CRTC, which in turn promotes the transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10). Concurrently, SIK inhibition prevents the phosphorylation and inactivation of Class IIa HDACs, leading to the suppression of pro-inflammatory cytokine expression, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12.



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Caption: SIK Inhibition Pathway by YKL-05-099.

Data Presentation

In Vivo Efficacy of YKL-05-099 in Mouse Models

Model	Mouse Strain	YKL-05-099 Dosage	Administration Route	Key Findings
Lipopolysaccharide (LPS)-induced Systemic Inflammation	C57BL/6	5-50 mg/kg	Intraperitoneal (IP)	Dose-dependent decrease in serum TNF- α and increase in serum IL-10.[2]
Salt-Sensitive Hypertension	C57BL/6J	20 mg/kg/day	Intraperitoneal (IP)	Attenuated macrophage infiltration, oxidative stress, and kidney damage.[3]
Collagen-Induced Arthritis (CIA)	DBA/1	Not specified in detail, but other SIK inhibitors have been used effectively.	Not specified	Another SIK inhibitor, GLPG3970, showed a dose-dependent improvement in disease activity score.[4]
Dextran Sulfate Sodium (DSS)-induced Colitis	C57BL/6	(Proposed) 10-20 mg/kg/day	Intraperitoneal (IP) or Oral Gavage	Based on efficacy in other inflammation models, YKL-05-099 is expected to reduce colonic inflammation.

Pharmacokinetic and In Vitro Properties of YKL-05-099

Property	Value
IC50	
SIK1	~10 nM
SIK2	~40 nM
SIK3	~30 nM
Solubility	
DMSO	100 mg/mL (166.63 mM)[1]
In Vivo Stability	Stable in mouse liver microsomes for >2 hours. [2]
Bioavailability	Achieves free serum concentrations above its IC50 for SIK2 inhibition for >16 hours at well- tolerated doses.[1]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

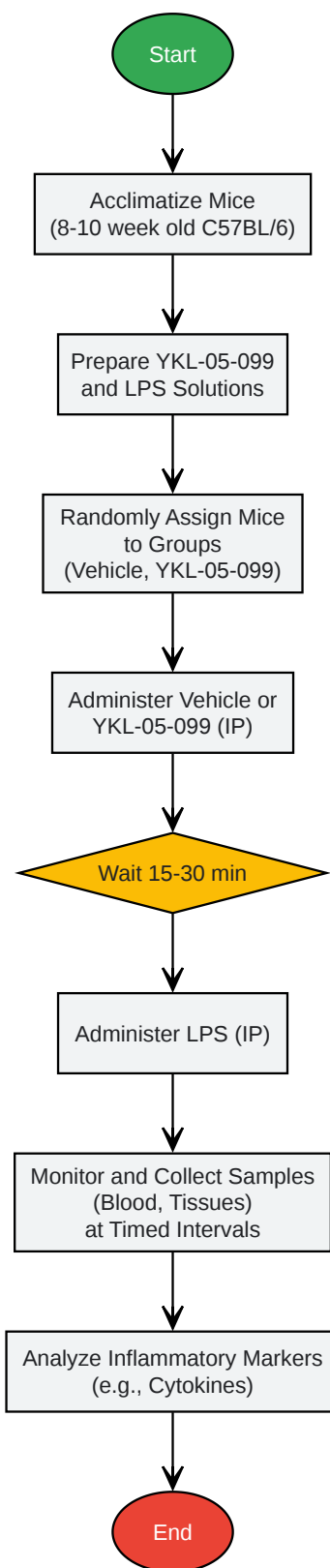
This model is used to study acute systemic inflammatory responses.

Materials:

- **YKL-05-099**
- Vehicle solution: 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[2]
- Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
- Sterile, pyrogen-free saline
- 8-10 week old C57BL/6 mice

Protocol:

- Preparation of **YKL-05-099**: Dissolve **YKL-05-099** in the vehicle solution to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to inject 200 μ L).
- **YKL-05-099** Administration: Administer the prepared **YKL-05-099** solution or vehicle control to mice via intraperitoneal (IP) injection.
- Inflammation Induction: 15-30 minutes after **YKL-05-099** administration, inject LPS (0.5 - 1 mg/kg) dissolved in sterile saline via IP injection.[\[5\]](#)
- Monitoring and Sample Collection:
 - Monitor mice for signs of endotoxemia (lethargy, piloerection, huddled posture).
 - At desired time points (e.g., 1, 2, 4, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture or tail vein for serum cytokine analysis (TNF- α , IL-6, IL-10).[\[5\]](#)
 - Tissues such as the spleen, liver, and lungs can be harvested for analysis of inflammatory markers.



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Caption: LPS-Induced Inflammation Workflow.

Collagen-Induced Arthritis (CIA)

A widely used model for rheumatoid arthritis, characterized by chronic joint inflammation, pannus formation, and cartilage and bone erosion.^{[6][7]}

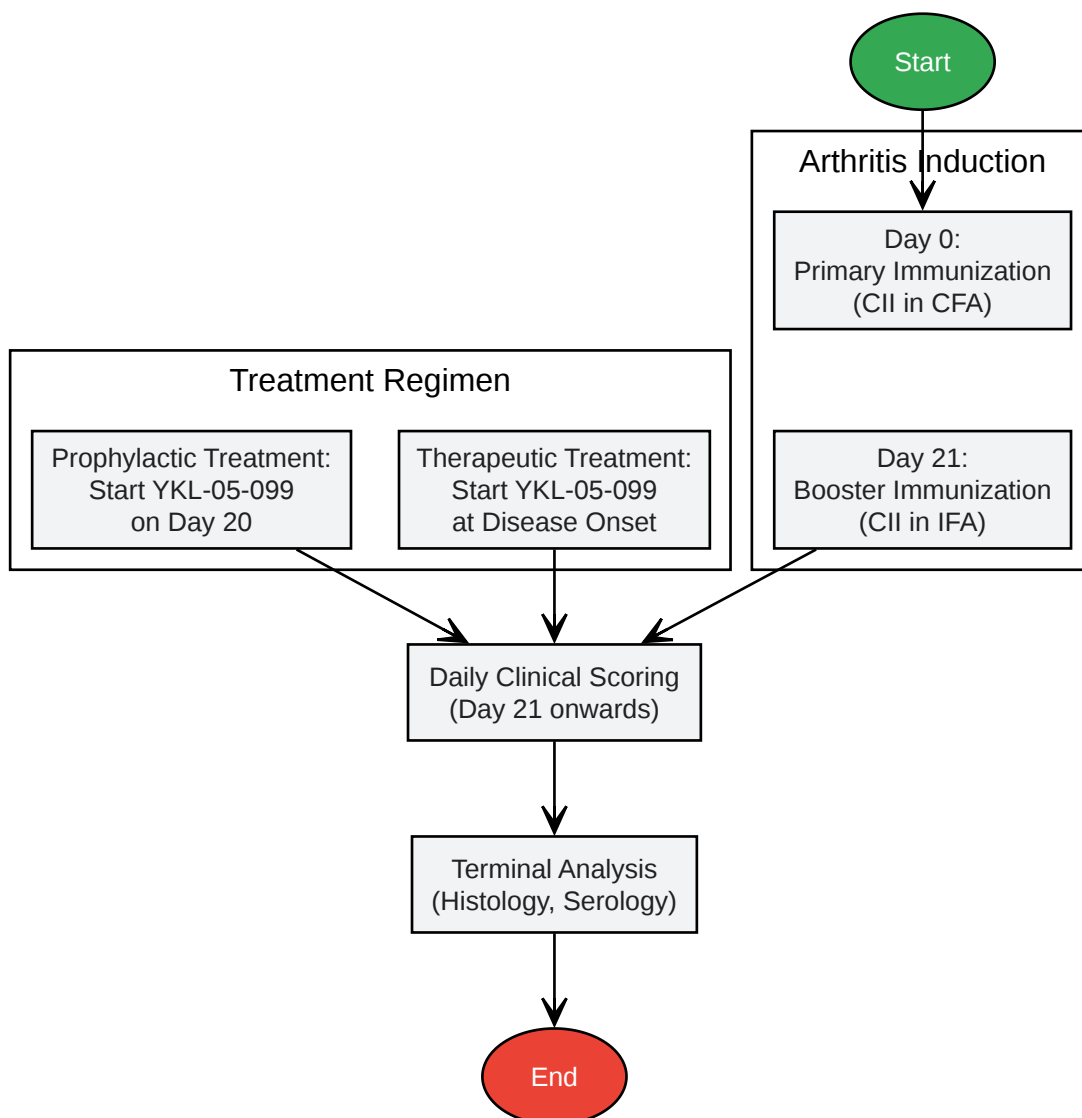
Materials:

- **YKL-05-099**
- Vehicle solution
- Bovine or chicken type II collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- 8-10 week old male DBA/1 mice

Protocol:

- Preparation of CII Emulsion:
 - Dissolve CII in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
 - Prepare an emulsion by mixing the CII solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization) until a stable emulsion is formed.
- Primary Immunization (Day 0):
 - Anesthetize mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21):
 - Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
- **YKL-05-099** Treatment (Prophylactic or Therapeutic):

- Prophylactic: Begin daily IP injections of **YKL-05-099** (e.g., 10-20 mg/kg) or vehicle from day 20 (before the onset of clinical signs) until the end of the experiment.
- Therapeutic: Begin daily IP injections of **YKL-05-099** or vehicle upon the first appearance of clinical signs of arthritis (e.g., paw swelling and redness).
- Clinical Assessment:
 - Monitor mice daily for the onset and severity of arthritis starting from day 21.
 - Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
- Terminal Analysis:
 - At the end of the study (e.g., day 42-56), collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
 - Collect blood for measurement of anti-CII antibodies and inflammatory cytokines.



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Caption: Collagen-Induced Arthritis Workflow.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model mimics human ulcerative colitis and is characterized by bloody diarrhea, weight loss, and colonic inflammation.

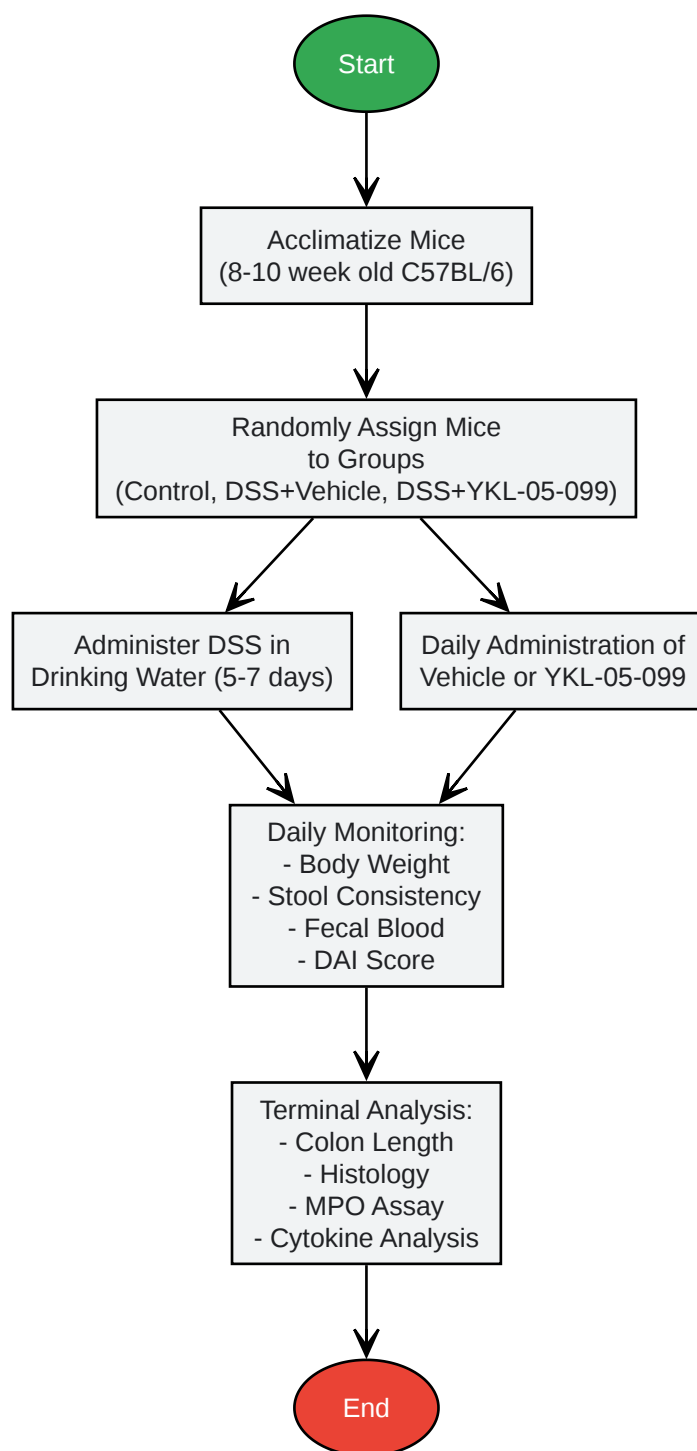
Materials:

- YKL-05-099

- Vehicle solution
- Dextran sulfate sodium (DSS; 36-50 kDa)
- 8-10 week old C57BL/6 mice

Protocol:

- Induction of Acute Colitis:
 - Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
- **YKL-05-099** Treatment:
 - Begin daily administration of **YKL-05-099** (e.g., 10-20 mg/kg, IP or oral gavage) or vehicle concurrently with the initiation of DSS treatment.
- Monitoring:
 - Record body weight, stool consistency, and the presence of blood in the stool daily.
 - Calculate a Disease Activity Index (DAI) based on these parameters.
- Terminal Analysis:
 - At the end of the DSS administration period (or when humane endpoints are reached), euthanize the mice.
 - Measure the length of the colon.
 - Collect colonic tissue for histological assessment of inflammation, ulceration, and epithelial damage.
 - Colonic tissue can also be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for cytokine analysis.



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Caption: DSS-Induced Colitis Workflow.

Conclusion

YKL-05-099 is a versatile and effective tool for the in vivo study of inflammation. Its ability to modulate both pro- and anti-inflammatory cytokine production through SIK inhibition makes it a compound of significant interest for researchers in immunology and drug development. The protocols outlined above provide a framework for utilizing **YKL-05-099** in common mouse models of inflammation. Researchers should optimize dosages and treatment schedules based on their specific experimental goals and the severity of the induced inflammation.

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